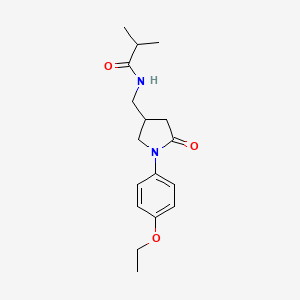

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide

Description

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide is a synthetic organic compound featuring a pyrrolidinone core (5-oxopyrrolidin) substituted with a 4-ethoxyphenyl group at the 1-position and an isobutyramide moiety linked via a methylene group at the 3-position.

Properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-4-22-15-7-5-14(6-8-15)19-11-13(9-16(19)20)10-18-17(21)12(2)3/h5-8,12-13H,4,9-11H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGAGWZHLYDBOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrolidinone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The ethoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the isobutyramide moiety is attached through amide bond formation using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency. Purification steps such as recrystallization, chromatography, and distillation are also crucial to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The ethoxyphenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethoxy group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrolidinone-Based Amides

Aryl Substituents

- 4-Ethoxyphenyl vs. 4-ethoxy).

Sulfamoylphenyl Analogs :

Compounds 5a–5d from feature a sulfamoylphenyl group instead of ethoxyphenyl. These analogs (e.g., 5a: butyramide; 5d: heptanamide) demonstrate that increasing acyl chain length correlates with decreasing melting points (180–182°C for 5a vs. 143–144°C for 5d), suggesting that bulkier substituents reduce crystallinity. The target compound’s isobutyramide group, being branched, may further influence solubility and thermal stability compared to linear acyl chains .

Amide Group Modifications

- Isobutyramide vs. Linear Acyl Chains :

In , analogs with linear acyl chains (butyramide to heptanamide) exhibit incremental increases in molecular weight and lipophilicity. The target compound’s isobutyramide group introduces steric hindrance, which could impact enzymatic degradation or receptor binding compared to unbranched analogs. For example, compound 5a (butyramide) has a molecular ion peak at m/z = 327.4 [M+H]+, while the target compound’s theoretical m/z would be higher due to the ethoxyphenyl and isobutyramide groups .

Physicochemical Properties

Table 1: Comparison of Key Parameters for Pyrrolidinone Analogs

Key Observations:

Research Implications and Limitations

While direct data for N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide are absent, structural analogs suggest:

- Synthetic Feasibility : The compound could be synthesized via acyl chloride coupling, similar to , but with modifications for the 4-ethoxyphenyl group .

- Biological Potential: Pyrrolidinone derivatives are often explored for CNS activity (e.g., ’s psychoactive substances), though this remains speculative without experimental validation .

- Analytical Challenges : The ethoxy group’s electron-donating nature may complicate NMR interpretation compared to fluorine-containing analogs .

Biological Activity

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its properties, synthesis, biological mechanisms, and relevant case studies.

The molecular formula for N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide is , with a molecular weight of approximately 345.40 g/mol. The compound features a pyrrolidinone ring, an ethoxyphenyl group, and an isobutyramide moiety, which contribute to its unique biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H23N3O3 |

| Molecular Weight | 345.40 g/mol |

| CAS Number | 954696-44-7 |

Synthesis

The synthesis of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrolidinone Ring : This is achieved through cyclization processes involving γ-keto esters.

- Introduction of the Ethoxyphenyl Group : This step often utilizes nucleophilic substitution reactions.

- Attachment of the Isobutyramide Moiety : This can be accomplished through amide bond formation techniques.

Biological Activity

Research indicates that N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide exhibits various biological activities, particularly in cancer therapy and neuroprotection.

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance, it has shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression. The mechanism appears to involve:

- Apoptosis Induction : Triggering programmed cell death pathways.

- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle, particularly at the G1/S checkpoint.

Neuroprotective Effects

Additionally, there is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been evaluated for its ability to mitigate oxidative stress and promote neuronal survival in models of neurodegenerative diseases.

Case Studies

Several case studies have highlighted the potential applications of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide:

- Breast Cancer Study : A recent study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, with minimal toxicity observed in normal tissues.

- Neuroprotection in Animal Models : Animal studies indicated that administration of this compound improved cognitive function and reduced markers of inflammation and oxidative damage in models of Alzheimer's disease.

The exact mechanisms through which N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide exerts its biological effects are still under investigation. However, proposed mechanisms include:

- Inhibition of Specific Kinases : Targeting signaling pathways involved in cell proliferation.

- Modulation of Apoptotic Pathways : Enhancing the expression of pro-apoptotic factors while inhibiting anti-apoptotic proteins.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution to introduce the 4-ethoxyphenyl group onto the pyrrolidinone scaffold.

- Amide coupling (e.g., using EDCI/HOBt) to attach the isobutyramide moiety.

- Optimization : Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (controlled via reflux or cryogenic conditions), and catalysts (e.g., Pd for cross-couplings) are systematically adjusted. Purification employs column chromatography or recrystallization .

Q. What analytical techniques confirm the structure and purity of this compound?

- Techniques :

- NMR spectroscopy (¹H/¹³C) for functional group verification and stereochemical assignment.

- Mass spectrometry (ESI-TOF) to confirm molecular weight.

- X-ray crystallography (using SHELX programs for refinement) for absolute configuration determination .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and TLC monitoring .

Q. How are solubility and stability under physiological conditions determined?

- Solubility : Measured via the shake-flask method in PBS (pH 7.4) or DMSO, followed by HPLC quantification.

- Stability : Accelerated degradation studies (40°C/75% RH) with LC-MS analysis to identify decomposition products .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing the pyrrolidinone ring?

- Strategies :

- Asymmetric catalysis : Chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective ring formation.

- Chiral auxiliaries : Temporarily introduce stereodirecting groups during synthesis.

- Validation : Chiral HPLC or X-ray diffraction (using SHELXL for refinement) to confirm enantiomeric excess .

Q. What strategies resolve contradictory biological activity data across studies?

- Approaches :

- Assay validation : Reproduce experiments using orthogonal methods (e.g., fluorescence-based vs. radiometric enzyme assays).

- Purity verification : Re-purify the compound to exclude impurities affecting activity.

- SAR analysis : Compare activity of structural analogs (e.g., methoxy vs. ethoxy substituents) to identify critical functional groups .

Q. How is the mechanism of action against target enzymes elucidated?

- Methods :

- Enzyme kinetics : Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive).

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd).

- Mutagenesis : Site-directed mutations in the enzyme’s active site to identify interaction residues .

Q. How can computational modeling predict interactions with biological targets?

- Workflow :

- Molecular docking : Use AutoDock Vina with crystallographic data (refined via SHELX) to predict binding poses.

- MD simulations : GROMACS for dynamics over 100 ns to assess complex stability.

- Validation : Correlate docking scores (ΔG) with experimental IC50 values .

Q. What design principles guide derivative synthesis for SAR studies?

- Key modifications :

- Pyrrolidinone ring : Introduce substituents (e.g., methyl, fluorine) to modulate steric/electronic effects.

- Aryl groups : Vary substituents (ethoxy, methoxy) to probe hydrophobic/hydrophilic interactions.

- Amide linker : Replace isobutyramide with carboxamide or sulfonamide to alter hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.